2-{[(Cyclooctylcarbamoyl)methyl]sulfanyl}benzoic acid
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Overview
Description
“2-{[(Cyclooctylcarbamoyl)methyl]sulfanyl}benzoic acid” is a chemical compound with the CAS Number: 721406-48-0 . It has a molecular weight of 321.44 . The IUPAC name for this compound is 2-{[2-(cyclooctylamino)-2-oxoethyl]sulfanyl}benzoic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C17H23NO3S/c19-16(18-13-8-4-2-1-3-5-9-13)12-22-15-11-7-6-10-14(15)17(20)21/h6-7,10-11,13H,1-5,8-9,12H2,(H,18,19)(H,20,21)
. This code provides a specific and unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a melting point of 170-171 degrees Celsius . The molecular formula for this compound is C17H23NO3S .Scientific Research Applications
Anti-Helicobacter Pylori Agents
- Novel structures derived from benzimidazole, structurally related to 2-{[(Cyclooctylcarbamoyl)methyl]sulfanyl}benzoic acid, show potent activity against Helicobacter pylori, which is a significant gastric pathogen. These compounds, including prototype carbamate 12a, exhibit low minimal inhibition concentration values and are almost inactive against a wide range of other microorganisms, making them promising candidates for novel anti-H. pylori agents (Carcanague et al., 2002).
Inducing Stress Tolerance in Plants
- Benzoic acid derivatives, including 2-sulfanylbenzoic acid, play a regulatory role in inducing multiple stress tolerance in plants like beans and tomatoes. They are effective in inducing tolerance to heat, drought, and chilling stress, suggesting their potential use in agricultural biotechnology (Senaratna et al., 2004).
Antidepressant Metabolism
- This compound derivatives are involved in the metabolism of Lu AA21004, a novel antidepressant. The metabolism pathways of these derivatives involve various cytochrome P450 enzymes, indicating their potential importance in pharmacological research (Hvenegaard et al., 2012).
Catalysis in Organic Synthesis
- Derivatives of 2-sulfanylbenzoic acid are used as catalysts in organic synthesis. For instance, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester is employed as a recyclable catalyst for condensation reactions, demonstrating the utility of these derivatives in enhancing the efficiency of chemical synthesis processes (Tayebi et al., 2011).
Antibacterial and Antifungal Activities
- Some benzoic acid derivatives exhibit antibacterial and antifungal properties. Compounds synthesized with benzoic acid as a core structure have been evaluated for their potential in treating infections, highlighting the medicinal applications of these compounds (Patel & Patel, 2010).
Anti-Diabetic Activity
- Novel compounds with a benzoic acid base, linked through a hydrazone to diaryl sulfanyl or aryl-cyclohexylsulfanyl, have shown promising anti-diabetic activity. These findings suggest that this compound derivatives could be significant in the development of new antidiabetic drugs (Mishra et al., 2021).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing hands and skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-[2-(cyclooctylamino)-2-oxoethyl]sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c19-16(18-13-8-4-2-1-3-5-9-13)12-22-15-11-7-6-10-14(15)17(20)21/h6-7,10-11,13H,1-5,8-9,12H2,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCIEXIEFPHIGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CSC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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